

Application Notes & Protocols: Structure Elucidation of Scoparin using NMR Spectroscopy

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Compound of Interest

Compound Name: Scoparin

Cat. No.: B14758763

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Scoparin (Chrysoeriol 8-C-glucoside) is a C-glycosyl flavonoid found in various plants, including *Cytisus scoparius* (common broom).^[1] Flavonoids are a class of natural products known for their diverse biological activities, and accurate structure elucidation is paramount for understanding their structure-activity relationships and for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of complex natural products like **scoparin**.^{[2][3]} This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of **scoparin**.

Data Presentation: NMR Spectroscopic Data for Scoparin

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **scoparin**. This quantitative data is essential for the verification of the compound's structure. The assignments are based on a combination of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC) experiments.

Table 1: ¹H NMR (Proton NMR) Chemical Shift Data for **Scoparin**

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
|---------------------|---------------------------------|--------------|-----------------------------|
| H-3 | 6.58 | s | |
| H-6 | 6.25 | s | |
| H-2' | 7.51 | d | 2.0 |
| H-5' | 6.95 | d | 8.2 |
| H-6' | 7.55 | dd | 8.2, 2.0 |
| 3'-OCH ₃ | 3.90 | s | |
| H-1'' | 4.75 | d | 9.8 |
| H-2'' | 4.15 | t | 9.8 |
| H-3'' | 3.51 | m | |
| H-4'' | 3.45 | m | |
| H-5'' | 3.40 | m | |
| H-6''a | 3.85 | dd | 12.0, 2.0 |
| H-6''b | 3.70 | dd | 12.0, 5.5 |
| 5-OH | 13.18 | s | |
| 7-OH | - | - | |
| 4'-OH | - | - | |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 2: ¹³C NMR (Carbon NMR) Chemical Shift Data for **Scoparin**

| Atom No. | Chemical Shift (δ) ppm |
|---------------------|---------------------------------|
| C-2 | 164.2 |
| C-3 | 103.1 |
| C-4 | 182.4 |
| C-5 | 161.5 |
| C-6 | 98.9 |
| C-7 | 163.7 |
| C-8 | 104.8 |
| C-9 | 156.9 |
| C-10 | 104.2 |
| C-1' | 121.9 |
| C-2' | 110.5 |
| C-3' | 148.2 |
| C-4' | 151.1 |
| C-5' | 116.1 |
| C-6' | 121.5 |
| 3'-OCH ₃ | 56.1 |
| C-1'' | 73.5 |
| C-2'' | 71.1 |
| C-3'' | 79.1 |
| C-4'' | 70.8 |
| C-5'' | 81.9 |
| C-6'' | 61.6 |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of **scoparin** are provided below.

1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of purified **scoparin** and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Filtration:** To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.
- **Degassing (Optional):** For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling a slow stream of nitrogen or argon gas through the solution for a few minutes.

2. 1D NMR Spectroscopy

- **¹H NMR (Proton NMR) Spectroscopy:**
 - **Objective:** To determine the number of different types of protons, their chemical environments, and their coupling patterns.[4]
 - **Instrument:** A 400 MHz or higher field NMR spectrometer.
 - **Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Spectral Width:** Approximately 15-20 ppm, centered around 6-7 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.

- Temperature: 298 K.
- Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- ¹³C NMR (Carbon NMR) Spectroscopy:
 - Objective: To determine the number of different types of carbon atoms in the molecule.[\[5\]](#)
[\[6\]](#)
 - Instrument: A 100 MHz or higher (for carbon) NMR spectrometer.
 - Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.[\[7\]](#)[\[8\]](#)
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[\[6\]](#)
 - Temperature: 298 K.
 - Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

3. 2D NMR Spectroscopy

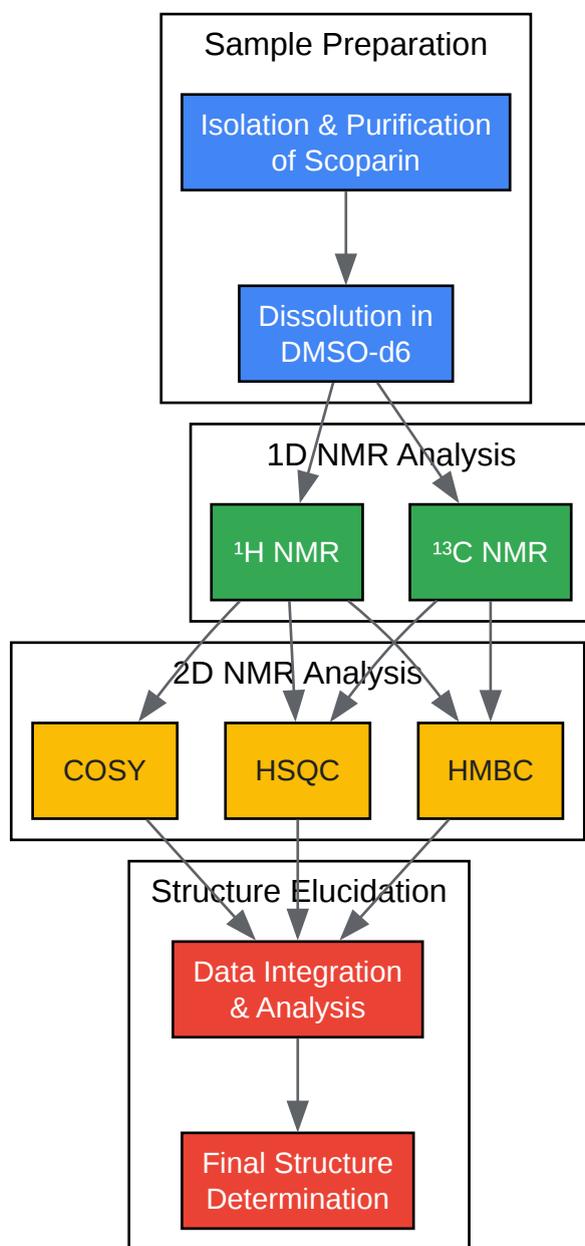
- COSY (Correlation Spectroscopy):
 - Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through 2-4 chemical bonds.[\[9\]](#)[\[10\]](#)

- Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygppqf' on Bruker instruments).
- Parameters:
 - Spectral Width (F1 and F2): Same as the ^1H NMR spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
 - Parameters:
 - Spectral Width (F2 - ^1H): Same as the ^1H NMR spectrum.
 - Spectral Width (F1 - ^{13}C): Same as the ^{13}C NMR spectrum.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 4-16.
 - One-bond $^1\text{J}(\text{C},\text{H})$ coupling constant: Set to an average value of 145 Hz.
 - Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
- HMBC (Heteronuclear Multiple Bond Correlation):

- Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[13][14]
- Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgp1pndqf' on Bruker instruments).
- Parameters:
 - Spectral Width (F2 - ^1H): Same as the ^1H NMR spectrum.
 - Spectral Width (F1 - ^{13}C): Same as the ^{13}C NMR spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-32.
 - Long-range coupling constant ($^n\text{J}(\text{C},\text{H})$): Optimized for a value of 8-10 Hz.
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualizations

Experimental Workflow for **Scoparin** Structure Elucidation

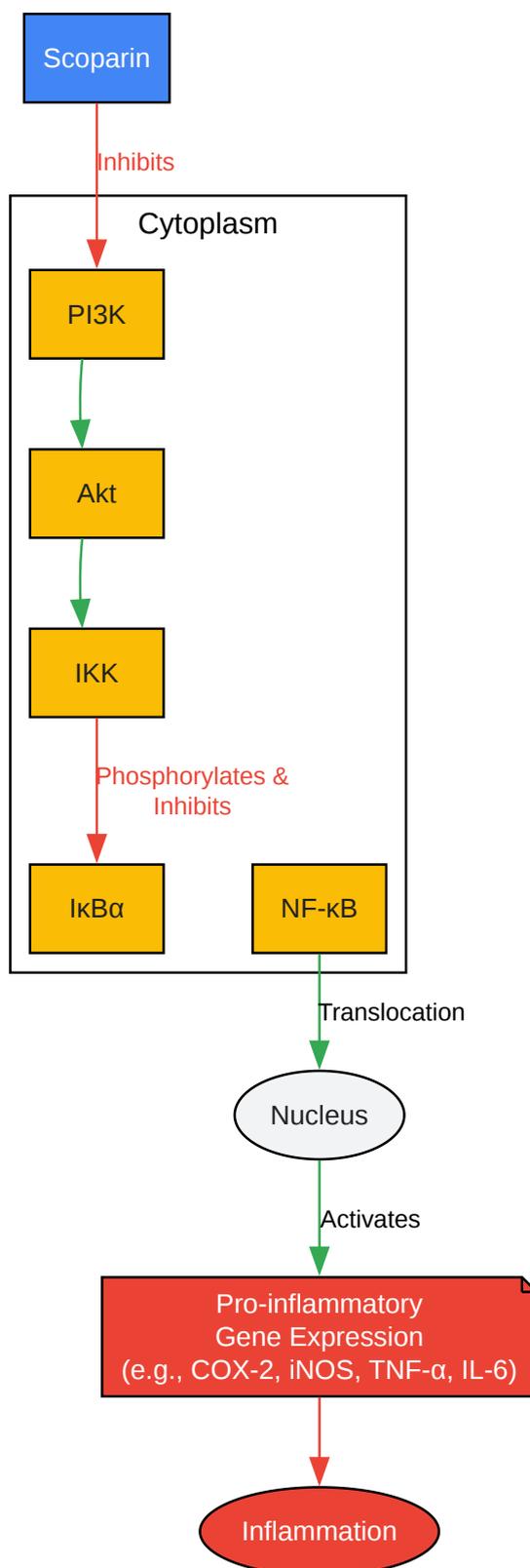


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Caption: Workflow for **scoparin** structure elucidation.

Hypothesized Anti-inflammatory Signaling Pathway of **Scoparin**

Disclaimer: The following diagram illustrates a potential anti-inflammatory signaling pathway for **scoparin**, based on published data for the structurally related compound, scoparone.[15][16][17] Further research is required to confirm these specific pathways for **scoparin**.



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Caption: Hypothesized PI3K/Akt/NF-κB pathway inhibition.

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